molecular formula C12H15ClN4O2 B12001280 1,3,5-Triazin-2-amine, 4-chloro-6-[3-(2-furanyl)propoxy]-N,N-dimethyl- CAS No. 137484-84-5

1,3,5-Triazin-2-amine, 4-chloro-6-[3-(2-furanyl)propoxy]-N,N-dimethyl-

Cat. No.: B12001280
CAS No.: 137484-84-5
M. Wt: 282.72 g/mol
InChI Key: ANRCKXKFIVUJPS-UHFFFAOYSA-N
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Description

1,3,5-Triazin-2-amine, 4-chloro-6-[3-(2-furanyl)propoxy]-N,N-dimethyl- is a synthetic organic compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The unique structure of this compound, featuring a triazine ring substituted with a chloro group, a furanyl propoxy group, and a dimethylamine group, imparts specific chemical and biological properties that make it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Triazin-2-amine, 4-chloro-6-[3-(2-furanyl)propoxy]-N,N-dimethyl- typically involves the following steps:

    Starting Materials: The synthesis begins with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) as the core reagent.

    Nucleophilic Substitution: The first step involves the nucleophilic substitution of one of the chlorine atoms in cyanuric chloride with N,N-dimethylamine under basic conditions, typically using sodium carbonate as a base.

    Further Substitution: The second chlorine atom is then substituted with 3-(2-furanyl)propoxy group. This step often requires the use of a suitable base and a solvent like dimethylformamide (DMF) to facilitate the reaction.

    Final Substitution: The final chlorine atom is replaced with an amine group, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and temperature control.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Triazin-2-amine, 4-chloro-6-[3-(2-furanyl)propoxy]-N,N-dimethyl- undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols.

    Oxidation: The furanyl group can undergo oxidation to form furan derivatives.

    Reduction: The triazine ring can be reduced under specific conditions to form partially or fully hydrogenated triazines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in solvents like DMF or ethanol.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products

    Substitution Products: Depending on the nucleophile, various substituted triazines can be formed.

    Oxidation Products: Oxidized furanyl derivatives.

    Reduction Products: Hydrogenated triazines.

Scientific Research Applications

1,3,5-Triazin-2-amine, 4-chloro-6-[3-(2-furanyl)propoxy]-N,N-dimethyl- has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1,3,5-Triazin-2-amine, 4-chloro-6-[3-(2-furanyl)propoxy]-N,N-dimethyl- involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or modulating their activity.

    Pathways Involved: It may affect various biochemical pathways, including those involved in cell proliferation, apoptosis, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • 1,3,5-Triazin-2-amine, 4-chloro-6-methoxy-N,N-dimethyl-
  • 1,3,5-Triazin-2-amine, 4-chloro-6-phenoxy-N,N-dimethyl-
  • 1,3,5-Triazin-2-amine, 4-chloro-6-(2-thienyl)propoxy-N,N-dimethyl-

Uniqueness

1,3,5-Triazin-2-amine, 4-chloro-6-[3-(2-furanyl)propoxy]-N,N-dimethyl- is unique due to the presence of the furanyl propoxy group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and activities.

Properties

CAS No.

137484-84-5

Molecular Formula

C12H15ClN4O2

Molecular Weight

282.72 g/mol

IUPAC Name

4-chloro-6-[3-(furan-2-yl)propoxy]-N,N-dimethyl-1,3,5-triazin-2-amine

InChI

InChI=1S/C12H15ClN4O2/c1-17(2)11-14-10(13)15-12(16-11)19-8-4-6-9-5-3-7-18-9/h3,5,7H,4,6,8H2,1-2H3

InChI Key

ANRCKXKFIVUJPS-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=NC(=N1)Cl)OCCCC2=CC=CO2

Origin of Product

United States

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